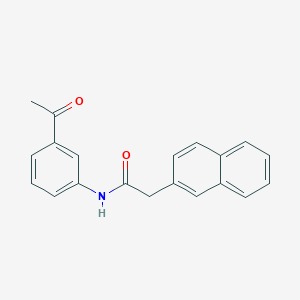
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide is an organic compound that features a naphthalene ring and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide typically involves the reaction of 3-acetylphenylamine with 2-naphthoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism by which N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(3-acetylphenyl)-2-(naphthalen-1-yl)acetamide
- **N-(4-acetylphen
生物活性
N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
This compound is synthesized through the reaction of 3-acetylphenylamine with 2-naphthoyl chloride, typically in the presence of a base such as triethylamine. This reaction results in the formation of the desired amide with specific structural characteristics that influence its biological activity. The compound's structure includes an acetyl group and a naphthalene moiety, which contribute to its hydrophobic properties and potential interactions with biological macromolecules .
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The acetyl and amide groups facilitate hydrogen bonding, while the aromatic rings enhance hydrophobic interactions, allowing the compound to modulate the activity of specific proteins involved in various biochemical pathways.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities, particularly in cancer research. It has been evaluated for its antiproliferative effects against several cancer cell lines:
In studies involving nasopharyngeal carcinoma cells (NPC-TW01), this compound was found to significantly inhibit cell proliferation by causing cell cycle arrest. This effect was concentration-dependent and correlated with increased apoptosis rates .
Case Studies and Research Findings
- Antiproliferative Activity : A study reported that this compound demonstrated selective cytotoxicity against human cancer cell lines, particularly nasopharyngeal carcinoma cells, where it achieved an IC50 value of 0.6 μM .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to enzyme active sites, modulating their activity and potentially leading to therapeutic effects against various diseases .
- In Vivo Studies : Preliminary in vivo studies have shown that this compound can reduce tumor growth in xenograft models, indicating its potential as a lead compound for developing new anticancer therapies .
属性
IUPAC Name |
N-(3-acetylphenyl)-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-14(22)17-7-4-8-19(13-17)21-20(23)12-15-9-10-16-5-2-3-6-18(16)11-15/h2-11,13H,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXQJVDLMVNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














